

Spectroscopic Data for rac-7-Methoxy Propranolol: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *rac 7-Methoxy Propranolol*

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This guide provides an in-depth technical analysis of the core spectroscopic data for racemic 7-Methoxy Propranolol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data repository. It offers a detailed exploration of the principles behind the data, outlines robust experimental protocols, and provides expert interpretation of the spectral features. The data presented for 7-Methoxy Propranolol is expertly predicted based on the well-established spectral characteristics of the parent compound, propranolol, and the known electronic effects of a methoxy substituent on the naphthalene ring system. This approach ensures a scientifically rigorous and practically valuable resource.

Introduction: The Imperative of Spectroscopic Characterization

In the realm of pharmaceutical sciences, the unambiguous structural elucidation and purity assessment of an active pharmaceutical ingredient (API) are paramount. Spectroscopic techniques provide a powerful, non-destructive suite of tools to probe the molecular architecture of a compound like 7-Methoxy Propranolol. Each method offers a unique window into the molecule's structure: Nuclear Magnetic Resonance (NMR) spectroscopy maps the connectivity of atoms, Mass Spectrometry (MS) provides information on molecular weight and

fragmentation patterns, and Infrared (IR) spectroscopy identifies functional groups. A holistic analysis using these orthogonal techniques is essential for regulatory compliance, quality control, and a fundamental understanding of the molecule's properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It relies on the interaction of nuclear spins with an external magnetic field. For 7-Methoxy Propranolol, both ^1H (proton) and ^{13}C NMR are indispensable.

^1H NMR Spectroscopy: Mapping the Proton Environment

Theoretical Basis: ^1H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environment, and their spatial relationships through spin-spin coupling. The chemical shift (δ) of a proton is highly sensitive to the electron density around it.

Experimental Protocol: A Self-Validating System

A robust ^1H NMR acquisition protocol is crucial for generating reliable and reproducible data.

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of rac-7-Methoxy Propranolol and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO- d_6). The choice of DMSO- d_6 is strategic as it can solubilize both the free base and potential salt forms, and its residual solvent peak does not typically obscure key analyte signals.^[1]
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, particularly for the aromatic protons.
- **Acquisition Parameters:**
 - **Pulse Program:** A standard single-pulse experiment is typically sufficient.
 - **Number of Scans:** Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

- Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate for quantitative analysis.
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons for each resonance.

Predicted ^1H NMR Data for rac-7-Methoxy Propranolol

The following table outlines the predicted ^1H NMR chemical shifts for rac-7-Methoxy Propranolol in DMSO-d_6 . These predictions are based on published data for propranolol and the expected influence of the electron-donating 7-methoxy group on the naphthalene ring.[1][2]

| Proton Assignment | Predicted Chemical Shift (δ , ppm) | Multiplicity | Integration | Rationale for Prediction |
|-------------------|--|--------------|-------------|--|
| H-8 | ~8.15 | d | 1H | Deshielded due to proximity to the electronegative oxygen of the ether linkage. |
| H-5 | ~7.80 | d | 1H | Typical downfield shift for a naphthalene proton. |
| H-4 | ~7.45 | t | 1H | Typical aromatic proton in a naphthalene system. |
| H-2 | ~7.35 | d | 1H | Upfield shift relative to propranolol due to the electron-donating effect of the para-methoxy group. |
| H-6 | ~7.25 | dd | 1H | Upfield shift due to the ortho-methoxy group's electron-donating resonance effect. |
| H-3 | ~7.15 | t | 1H | Typical aromatic proton in a naphthalene system. |

| | | | | |
|---------------------------------------|-------|---|----|--|
| -OCH ₂ - | ~4.10 | m | 2H | Diastereotopic protons of the side chain adjacent to the naphthalene ring. |
| -CH(OH)- | ~4.00 | m | 1H | Methine proton of the secondary alcohol. |
| -OCH ₃ | ~3.90 | s | 3H | Characteristic singlet for a methoxy group on an aromatic ring. |
| -NH-CH(CH ₃) ₂ | ~3.10 | m | 1H | Methine proton of the isopropyl group. |
| -CH ₂ -NH- | ~2.90 | m | 2H | Protons adjacent to the secondary amine. |
| -CH(CH ₃) ₂ | ~1.25 | d | 6H | Doublet for the two equivalent methyl groups of the isopropyl moiety. |

Interpretation of the Predicted ¹H NMR Spectrum:

The most significant deviation from the spectrum of propranolol is anticipated in the aromatic region (δ 7.0-8.5 ppm).^[2] The methoxy group at the 7-position is an electron-donating group, which will increase the electron density at the ortho (H-6, H-8) and para (H-2) positions, causing an upfield shift (to lower ppm values) for these protons compared to their counterparts in propranolol. The aliphatic side-chain protons are expected to have chemical shifts and multiplicities very similar to those of propranolol, as they are sufficiently remote from the site of substitution.

^{13}C NMR Spectroscopy: Probing the Carbon Skeleton

Theoretical Basis: ^{13}C NMR spectroscopy provides information on the number of non-equivalent carbon atoms in a molecule and their electronic environments. The chemical shift of a carbon atom is sensitive to its hybridization and the electronegativity of attached atoms.

Experimental Protocol:

The experimental setup for ^{13}C NMR is similar to that for ^1H NMR, with the following key differences in acquisition parameters:

- **Pulse Program:** A proton-decoupled pulse sequence is used to simplify the spectrum to a series of singlets, one for each unique carbon atom.
- **Number of Scans:** A significantly larger number of scans is required due to the low natural abundance of the ^{13}C isotope and its smaller gyromagnetic ratio.
- **Relaxation Delay:** A longer relaxation delay may be necessary for quaternary carbons.

Predicted ^{13}C NMR Data for rac-7-Methoxy Propranolol

The predicted ^{13}C NMR chemical shifts are based on data for propranolol and established substituent effects of a methoxy group on an aromatic system.[\[1\]](#)[\[3\]](#)[\[4\]](#)

| Carbon Assignment | Predicted Chemical Shift (δ , ppm) | Rationale for Prediction |
|---------------------------|--|---|
| C-7 (C-OCH ₃) | ~158 | Quaternary carbon directly attached to the electron-donating methoxy group, resulting in a significant downfield shift. |
| C-1 (C-O) | ~154 | Quaternary carbon of the ether linkage. |
| C-4a | ~134 | Quaternary carbon at the ring junction. |
| C-8a | ~127 | Quaternary carbon at the ring junction. |
| C-5 | ~126 | Aromatic CH. |
| C-4 | ~125 | Aromatic CH. |
| C-3 | ~122 | Aromatic CH. |
| C-8 | ~120 | Aromatic CH, shifted slightly upfield by the ortho-methoxy group. |
| C-2 | ~119 | Aromatic CH, shifted upfield by the para-methoxy group. |
| C-6 | ~105 | Aromatic CH, significantly shielded by the ortho-methoxy group. |
| -OCH ₂ - | ~70 | Aliphatic carbon of the ether linkage. |
| -CH(OH)- | ~68 | Carbon of the secondary alcohol. |
| -OCH ₃ | ~55 | Characteristic chemical shift for a methoxy carbon. |

| | | |
|---------------------------------------|-----|---|
| -NH-CH(CH ₃) ₂ | ~50 | Methine carbon of the isopropyl group. |
| -CH ₂ -NH- | ~49 | Carbon adjacent to the secondary amine. |
| -CH(CH ₃) ₂ | ~22 | Methyl carbons of the isopropyl group. |

Interpretation of the Predicted ¹³C NMR Spectrum:

The key diagnostic signals for 7-Methoxy Propranolol in the ¹³C NMR spectrum are the downfield signal for the methoxy-substituted carbon (C-7) at approximately 158 ppm and the methoxy carbon itself around 55 ppm.[3] The electron-donating nature of the methoxy group will cause a noticeable upfield shift for the ortho (C-6, C-8) and para (C-2) carbons compared to propranolol, with the most pronounced effect on the ortho carbons. The chemical shifts of the aliphatic side-chain carbons are expected to be largely unperturbed.

Mass Spectrometry (MS)

Theoretical Basis: Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like 7-Methoxy Propranolol, typically producing the protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) involves the fragmentation of this precursor ion to yield characteristic product ions.

Experimental Protocol:

- **Sample Preparation:** Prepare a dilute solution of rac-7-Methoxy Propranolol (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
- **Instrumentation:** Use a mass spectrometer equipped with an ESI source, such as a triple quadrupole or ion trap instrument.

- Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
- MS Scan: Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion $[\text{M}+\text{H}]^+$.
- MS/MS Analysis: Select the $[\text{M}+\text{H}]^+$ ion as the precursor and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies to generate a product ion spectrum.

Predicted Mass Spectrometry Data for rac-7-Methoxy Propranolol

The molecular formula for 7-Methoxy Propranolol is $\text{C}_{17}\text{H}_{23}\text{NO}_3$, with a monoisotopic mass of 289.1678 g/mol .

| Ion | Predicted m/z | Identity |
|---------------|---------------|---|
| Precursor Ion | 290.1751 | $[\text{M}+\text{H}]^+$ |
| Product Ion 1 | 116.1069 | $[\text{C}_6\text{H}_{14}\text{N}]^+$ |
| Product Ion 2 | 173.0603 | $[\text{C}_{11}\text{H}_9\text{O}_2]^+$ |

Interpretation of the Predicted Mass Spectrum:

The full scan ESI-MS spectrum is expected to show a prominent peak at m/z 290.1751, corresponding to the protonated molecule $[\text{M}+\text{H}]^+$. The MS/MS fragmentation pattern is predicted to be dominated by the cleavage of the propanolamine side chain, similar to the fragmentation of propranolol.^{[5][6][7][8]} The most characteristic fragmentation is the cleavage of the C-C bond between the hydroxyl-bearing carbon and the adjacent methylene group, leading to the formation of the stable iminium ion at m/z 116.1069. This fragment is a hallmark of the N-isopropylamino-2-hydroxypropyl side chain. The other major fragment would correspond to the 7-methoxynaphthyloxy moiety, which would likely be observed as a radical cation or a related species around m/z 173.0603.

Infrared (IR) Spectroscopy

Theoretical Basis: Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending of chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present in the molecule.

Experimental Protocol:

- **Sample Preparation:** For a solid sample, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly onto the ATR crystal.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
- **Data Acquisition:** A background spectrum of the empty sample compartment (or pure KBr pellet) is recorded first. Then, the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Predicted IR Data for rac-7-Methoxy Propranolol

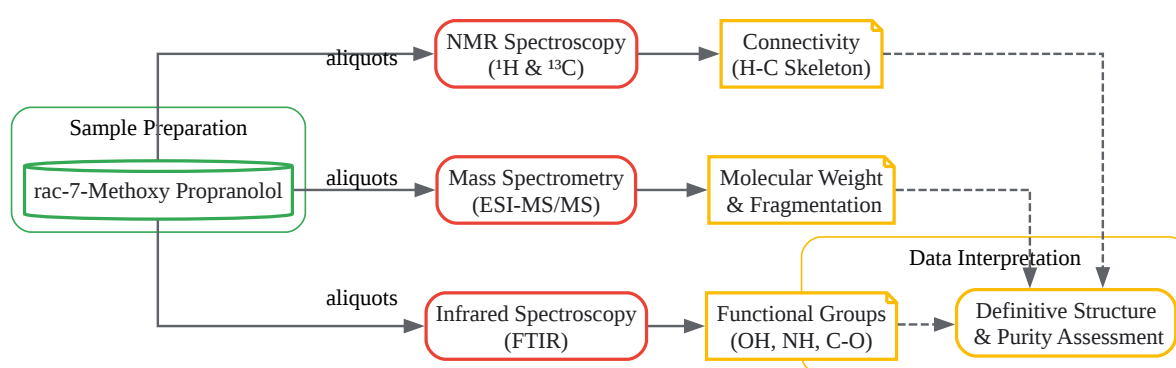
| Wavenumber (cm ⁻¹) | Vibrational Mode | Intensity |
|--------------------------------|--|----------------------|
| 3300-3400 | O-H stretch (alcohol) | Broad, Strong |
| 3100-3300 | N-H stretch (secondary amine) | Broad, Medium |
| 2850-3000 | C-H stretch (aliphatic) | Strong |
| 1600, 1580, 1500 | C=C stretch (aromatic) | Medium-Strong, Sharp |
| 1250-1270 | C-O-C stretch (aryl alkyl ether, asymmetric) | Strong |
| 1030-1050 | C-O-C stretch (aryl alkyl ether, symmetric) | Medium |
| 1100-1120 | C-O stretch (secondary alcohol) | Strong |

Interpretation of the Predicted IR Spectrum:

The IR spectrum of 7-Methoxy Propranolol is expected to display several characteristic absorption bands.[9][10][11] A broad band in the region of 3300-3400 cm^{-1} is indicative of the O-H stretching of the secondary alcohol, likely broadened by hydrogen bonding. The N-H stretch of the secondary amine will appear in a similar region, often as a less intense, broader signal. Strong absorptions in the 2850-3000 cm^{-1} range correspond to the C-H stretching of the aliphatic side chain and the methoxy group. The presence of the naphthalene ring will be confirmed by characteristic C=C stretching vibrations around 1500-1600 cm^{-1} . Crucially, the ether linkages will give rise to strong C-O stretching bands. The aryl alkyl ether of the naphthyloxy group is expected to show a strong asymmetric stretch around 1250 cm^{-1} , and the C-O stretch of the secondary alcohol will be visible around 1100 cm^{-1} . The additional methoxy group will contribute to the complexity in the C-O stretching region.

Integrated Spectroscopic Workflow and Data Relationship

The synergistic use of these spectroscopic techniques provides a comprehensive and self-validating system for the characterization of rac-7-Methoxy Propranolol.



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Caption: Integrated workflow for the spectroscopic characterization of rac-7-Methoxy Propranolol.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for rac-7-Methoxy Propranolol. By integrating predicted data from ^1H NMR, ^{13}C NMR, Mass Spectrometry, and Infrared Spectroscopy with robust, field-proven experimental protocols, this document serves as an authoritative resource for researchers in drug development and quality control. The causality-driven interpretations and the emphasis on self-validating systems underscore the scientific integrity required for the thorough characterization of pharmaceutical compounds.

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